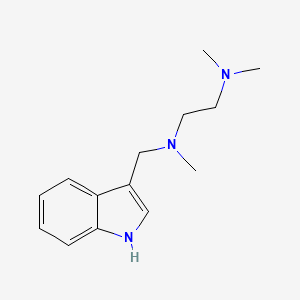![molecular formula C17H22N4O2 B5638567 N-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-L-phenylalaninamide](/img/structure/B5638567.png)
N-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-L-phenylalaninamide
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
N-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-L-phenylalaninamide, also known as MP-10, is a synthetic compound that has gained attention in the scientific community due to its potential as a therapeutic agent.
Wirkmechanismus
The mechanism of action of N-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-L-phenylalaninamide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways that are involved in cell growth and survival. N-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-L-phenylalaninamide has been shown to inhibit the activity of matrix metalloproteinases, which are involved in the breakdown of extracellular matrix proteins. It has also been shown to inhibit the activity of protein kinase C, which is involved in cell signaling and proliferation.
Biochemical and Physiological Effects:
N-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-L-phenylalaninamide has been shown to have several biochemical and physiological effects, including the inhibition of cell growth and proliferation, the induction of apoptosis, and the reduction of oxidative stress and inflammation. N-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-L-phenylalaninamide has also been shown to have neuroprotective effects, as mentioned earlier.
Vorteile Und Einschränkungen Für Laborexperimente
One advantage of using N-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-L-phenylalaninamide in lab experiments is its potential as a therapeutic agent for various diseases. Another advantage is its relatively simple synthesis method. However, one limitation is the lack of understanding of its mechanism of action, which makes it difficult to optimize its therapeutic potential.
Zukünftige Richtungen
There are several future directions for N-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-L-phenylalaninamide research, including further studies on its mechanism of action, optimization of its therapeutic potential, and development of more efficient synthesis methods. N-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-L-phenylalaninamide could also be studied in combination with other therapeutic agents to enhance its efficacy. Furthermore, N-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-L-phenylalaninamide could be studied in animal models to determine its safety and efficacy in vivo.
Synthesemethoden
The synthesis of N-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-L-phenylalaninamide involves several steps, including the condensation of 5-methyl-1-propyl-1H-pyrazole-4-carboxylic acid with L-phenylalanine methyl ester hydrochloride, followed by the removal of the methyl ester group and the addition of a carbonyl group to the pyrazole ring. The final product is obtained through purification and crystallization.
Wissenschaftliche Forschungsanwendungen
N-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-L-phenylalaninamide has been extensively studied for its potential as a therapeutic agent in various diseases, including cancer, Alzheimer's disease, and Parkinson's disease. In cancer research, N-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-L-phenylalaninamide has been shown to inhibit the growth of cancer cells by inducing apoptosis and inhibiting angiogenesis. In Alzheimer's disease and Parkinson's disease research, N-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-L-phenylalaninamide has been shown to have neuroprotective effects by reducing oxidative stress and inflammation.
Eigenschaften
IUPAC Name |
N-[(2S)-1-amino-1-oxo-3-phenylpropan-2-yl]-5-methyl-1-propylpyrazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H22N4O2/c1-3-9-21-12(2)14(11-19-21)17(23)20-15(16(18)22)10-13-7-5-4-6-8-13/h4-8,11,15H,3,9-10H2,1-2H3,(H2,18,22)(H,20,23)/t15-/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GCNDMRYZUBZAMJ-HNNXBMFYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCN1C(=C(C=N1)C(=O)NC(CC2=CC=CC=C2)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCN1C(=C(C=N1)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)N)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H22N4O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
314.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
N-[(5-methyl-1-propyl-1H-pyrazol-4-yl)carbonyl]-L-phenylalaninamide | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![5-methoxy-2-[(3-methyl-3-phenylpiperidin-1-yl)carbonyl]-4H-pyran-4-one](/img/structure/B5638495.png)
![1,3-dimethyl-N-[1-methyl-2-(1H-pyrazol-1-yl)ethyl]-1H-pyrazolo[3,4-d][1,3]thiazol-5-amine](/img/structure/B5638497.png)
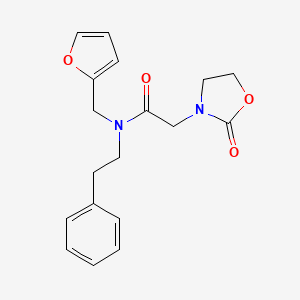
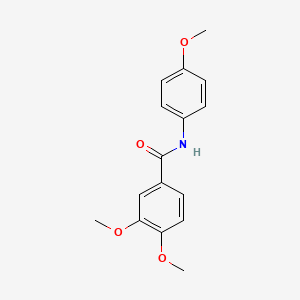
![N-methyl-2-[rel-(1S,6R)-4-oxo-3,9-diazabicyclo[4.2.1]non-3-yl]-N-[(5-phenyl-3-isoxazolyl)methyl]acetamide hydrochloride](/img/structure/B5638516.png)
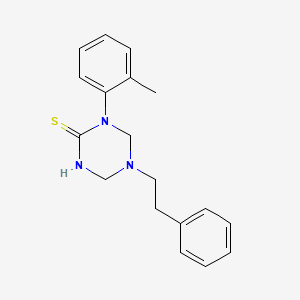
![N-isopropyl-3-{5-[(5-methyl-2-pyrazinyl)carbonyl]-5,6,7,8-tetrahydro-4H-pyrazolo[1,5-a][1,4]diazepin-2-yl}propanamide](/img/structure/B5638532.png)
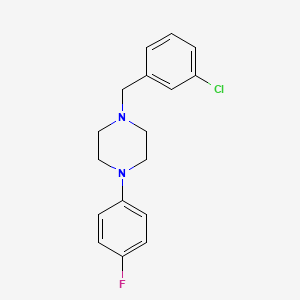
![9-(4-ethoxybenzoyl)-2-(2-methoxyethyl)-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5638547.png)
![3-[4-(1-ethoxyethyl)phenyl]-2-methyl-6-(4H-1,2,4-triazol-4-yl)pyridine](/img/structure/B5638554.png)
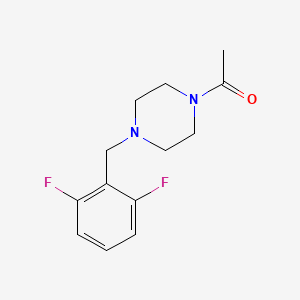
![1-{3-[3-(1,3-benzodioxol-5-ylmethyl)-3-methylpiperidin-1-yl]-3-oxopropyl}pyrrolidin-2-one](/img/structure/B5638559.png)
![2-{4-[5-(4-fluorophenyl)-1,3,4-oxadiazol-2-yl]piperidin-1-yl}-4-methylpyrimidine](/img/structure/B5638575.png)
